Acecainide hydrochloride is derived from procainamide through metabolic processes in the liver, specifically via the action of the enzyme N-acetyltransferase. This compound is classified under antiarrhythmics and has been utilized in clinical settings since the mid-20th century, following the launch of procainamide in 1951 by Bristol-Myers Squibb .
The synthesis of acecainide hydrochloride occurs primarily through an acetylation reaction, where procainamide is converted into acecainide. The reaction involves the transfer of an acetyl group from acetyl-CoA to the amino group of procainamide, facilitated by the enzyme N-acetyltransferase.
The molecular formula for acecainide hydrochloride is , with a molar mass of approximately 277.368 g/mol. The structure includes:
The three-dimensional structure can be analyzed using computational chemistry methods to understand its interactions with biological targets.
Acecainide participates in several chemical reactions, primarily involving its metabolism and interactions within biological systems. The primary metabolic pathway includes:
Acecainide functions primarily as a potassium-channel blocker. It inhibits potassium channels responsible for repolarization during cardiac action potentials, thus prolonging phase 3 repolarization.
The physical and chemical properties of acecainide hydrochloride are essential for understanding its behavior in pharmaceutical formulations:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
Density | |
Melting Point | |
Boiling Point |
These properties influence its solubility, stability, and bioavailability.
Acecainide hydrochloride is primarily used in clinical settings for managing arrhythmias. Its applications include:
Despite its effectiveness, careful monitoring is necessary due to potential cardiac toxicity, especially in patients with renal impairment .
Procainamide, introduced in 1951 as Pronestyl by Bristol-Myers Squibb, was a cornerstone antiarrhythmic therapy for ventricular and supraventricular arrhythmias [1]. However, its clinical utility was limited by significant drawbacks: a short half-life (2.2–4.7 hours) due to rapid esterase-mediated hydrolysis and a high incidence (25–30%) of drug-induced lupus erythematosus [2] [4]. This prompted research into its major metabolite, N-acetylprocainamide (acecainide), identified in the 1970s. Acecainide hydrochloride emerged as a distinct therapeutic entity when studies revealed its unique electrophysiological properties—specifically, potassium channel blockade instead of sodium channel inhibition—classifying it as a Class III antiarrhythmic, unlike procainamide’s Class Ia activity [1] [5]. Crucially, acecainide lacked procainamide’s lupus-inducing potential because its acetylated structure prevented metabolic conversion to reactive nitroso intermediates linked to autoimmune responses [2] [4].
Table 1: Comparative Properties of Procainamide and Acecainide Hydrochloride
Property | Procainamide | Acecainide Hydrochloride |
---|---|---|
Primary Classification | Class Ia (Na⁺ blocker) | Class III (K⁺ blocker) |
Bioavailability | 75–95% | 85% |
Half-life | 2.2–4.7 hours | 6.8–9.6 hours |
Renal Excretion | 50% unchanged | 59–87% unchanged |
Lupus Risk | High (25–30%) | Negligible |
Key Metabolic Enzyme | NAT2, CYP2D6 | Non-enzymatic (renal) |
The metabolic conversion of procainamide to acecainide is catalyzed exclusively by hepatic N-acetyltransferase 2 (NAT2), an enzyme exhibiting genetic polymorphism. Approximately 50% of individuals are "slow acetylators" (homozygous for recessive NAT2 alleles), while 50% are "rapid acetylators" (possessing at least one dominant allele) [4] [6]. Pharmacokinetic studies revealed that slow acetylators metabolize only 12% of procainamide to acecainide, whereas rapid acetylators convert 23–33% [4]. This polymorphism profoundly influenced plasma drug dynamics:
The discovery of this polymorphism elucidated why procainamide-induced lupus developed more slowly in rapid acetylators and underscored acecainide’s role as a therapeutically active metabolite. Consequently, pharmacogenetic screening for NAT2 status became integral to optimizing procainamide therapy and validating acecainide as a standalone agent [6].
Table 2: Metabolic Pathways of Procainamide and Acecainide
Reaction | Enzyme | Metabolite | Significance |
---|---|---|---|
N-acetylation | NAT2 | Acecainide (NAPA) | Class III activity; non-lupusogenic |
N-hydroxylation | CYP2D6 | Procainamide hydroxylamine | Precursor to nitroso-lupus trigger |
Oxidation (leukocytes) | Myeloperoxidase | Nitrosoprocainamide | Binds histones → autoantibodies |
Deacetylation | Amidases | Procainamide (from acecainide) | Minor pathway (<3% of acecainide clearance) |
Renal Excretion | — | Unchanged procainamide/acecainide | Primary elimination route for both compounds |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7